molecular formula C6H11O2- B1260403 2-Methylpentanoate

2-Methylpentanoate

Cat. No. B1260403
M. Wt: 115.15 g/mol
InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 2-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a methyl-branched fatty acid anion, a monocarboxylic acid anion and a short-chain fatty acid anion. It is a conjugate base of a 2-methylvaleric acid.

Scientific Research Applications

Enzyme Activity and Metabolic Studies

  • 2-Methylpentanoate has been studied for its effects on enzyme activities in the brain. It was found that certain 2-oxo acids like 2-oxo-4-methylpentanoate can affect enzymes such as pyruvate dehydrogenase and fatty acid synthetase in rat brains, which has implications for understanding metabolic diseases like phenylketonuria and maple-syrup-urine disease (Clark & Land, 1974).

Influence on Insulin Secretion and Metabolism

  • Research indicates that compounds like oxo-4-methylpentanoate can promote GABA (gamma-aminobutyric acid) metabolism in islets and stimulate insulin secretion, which is significant for understanding diabetes and insulin management (Pizarro-Delgado et al., 2009).

Applications in Fragrance and Toxicology

  • Studies have evaluated the safety and applications of 2-methylpropyl pentanoate in fragrance, assessing aspects like genotoxicity and environmental safety. These findings are important for the use of such compounds in consumer products (Api et al., 2020).

Wine Aroma and Sensory Analysis

  • This compound derivatives have been examined for their role in wine aroma, particularly the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wines. Their distribution and impact on wine's sensory properties highlight their importance in food science and flavor analysis (Lytra et al., 2012).

Antifungal Activity

  • A dihydropyrrole derivative of this compound has shown in vitro antifungal activity against various species, such as Candida and Aspergillus, suggesting potential applications in developing new antimycotic drugs (Dabur et al., 2005).

Antitumor Activity

  • The anti-tumor activity of 2-propylpentanoic acid, a related compound, has been investigated in human glioma cell lines, indicating potential applications in cancer therapy (Chen & Chen, 2009).

Angiogenesis Inhibition

  • Valproic acid, a derivative of this compound, has been found to inhibit angiogenesis in vitro and in vivo, relevant for cancer research and therapy (Michaelis et al., 2004).

properties

Molecular Formula

C6H11O2-

Molecular Weight

115.15 g/mol

IUPAC Name

2-methylpentanoate

InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1

InChI Key

OVBFMEVBMNZIBR-UHFFFAOYSA-M

SMILES

CCCC(C)C(=O)[O-]

Canonical SMILES

CCCC(C)C(=O)[O-]

synonyms

2-methylvalerate
2-methylvaleric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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